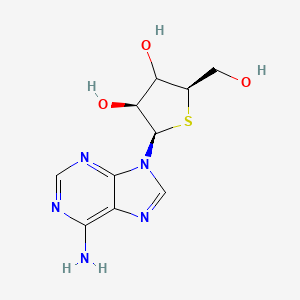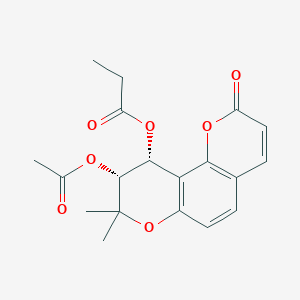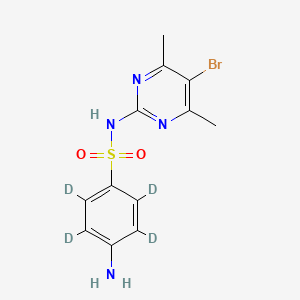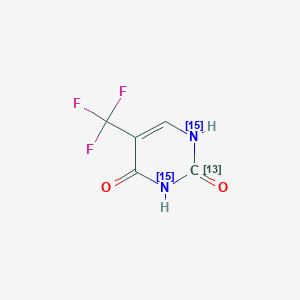
Inosine-15N4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Inosine-15N4 is synthesized by incorporating stable heavy isotopes of nitrogen into inosine. The process involves the use of nitrogen-15 labeled precursors in the synthesis of inosine . The reaction conditions typically include controlled temperature and pH to ensure the incorporation of the isotope without degrading the inosine structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. The process starts with the fermentation of genetically modified microorganisms that can incorporate nitrogen-15 into inosine. The product is then purified using chromatography techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Inosine-15N4 undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to form hypoxanthine and uric acid.
Reduction: Reduction reactions can convert inosine to its corresponding nucleoside analogs.
Substitution: Inosine can undergo substitution reactions where the ribose moiety is replaced with other sugar analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include hypoxanthine, uric acid, and various inosine analogs .
Aplicaciones Científicas De Investigación
Inosine-15N4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Employed in RNA editing studies to trace the incorporation of inosine into RNA molecules.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Utilized in the development of stable isotope-labeled compounds for drug development and pharmacokinetic studies.
Mecanismo De Acción
Inosine-15N4 exerts its effects through several mechanisms:
RNA Editing: Inosine is incorporated into RNA molecules, altering their structure and function.
Metabolic Pathways: It participates in purine metabolism, being converted to hypoxanthine, xanthine, and uric acid.
Signaling Pathways: Inosine interacts with adenosine receptors, modulating various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: Similar in structure but has an adenine base instead of hypoxanthine.
Guanosine: Contains a guanine base and is involved in similar metabolic pathways.
Xanthosine: Another purine nucleoside with a xanthine base.
Uniqueness
Inosine-15N4 is unique due to its nitrogen-15 labeling, which allows for precise tracing in metabolic and pharmacokinetic studies. This labeling provides a distinct advantage in research applications where understanding the detailed pathways and interactions of inosine is crucial .
Propiedades
Fórmula molecular |
C10H12N4O5 |
|---|---|
Peso molecular |
272.20 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1 |
Clave InChI |
UGQMRVRMYYASKQ-SHKQESLVSA-N |
SMILES isomérico |
C1=[15N]C2=C(C(=O)[15NH]1)[15N]=C[15N]2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)


![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)



